Halibut Hb18
Description
Overview and Classification within Antimicrobial Peptides (AMPs)
Halibut Hb18 belongs to the pleurocidin (B1576808) family of antimicrobial peptides. uniprot.org Pleurocidins are a class of AMPs originally discovered in fish, known for their cationic and amphiphilic properties, which enable them to interact with and disrupt microbial membranes. asm.orggoogle.com Peptides in this family, like Hb18, are generally found in the extracellular region and are involved in the defense response to bacteria. uniprot.org
Research on pleurocidin-like peptides from various flatfish species has shown that they often possess a broad spectrum of activity against both gram-positive and gram-negative bacteria. asm.orgvulcanchem.com A notable characteristic of some pleurocidins is their ability to selectively target microbial membranes over mammalian ones, a trait linked to the presence of cholesterol in mammalian cell membranes which helps maintain their integrity. vulcanchem.com While this compound is classified within this active family, specific studies found it to be virtually inactive against the particular pathogens tested. asm.org
Natural Occurrence and Isolation Source in Hippoglossus hippoglossus
The natural source of this compound is the Atlantic halibut (Hippoglossus hippoglossus), the largest species of flatfish in the Atlantic Ocean. novoprolabs.comuniprot.orgnoaa.gov This species inhabits both sides of the North Atlantic. noaa.gov In its natural habitat, the Atlantic halibut faces various pathogens, including viruses, bacteria, and parasites, making its innate immune system, including AMPs like Hb18, a critical defense mechanism. nih.gov The peptide's sequence was identified from the genetic material of the Atlantic halibut, specifically as part of a screening of mRNA transcripts, indicating it is expressed by the fish. researchgate.netnih.gov
The identification of Hb18 was part of a broader effort to find novel antimicrobial peptides by analyzing the genes of several flatfish species. researchgate.net This genetic approach allows for the identification of peptides without the need for direct purification from the organism, which can be a complex process. asm.orggoogle.com
Historical Context of Peptide Discovery and Early Recognition as NRC-20
This compound was identified and characterized in a 2003 study by Patrzykat et al., which aimed to discover novel antimicrobial peptides from flatfish. asm.orgresearchgate.net Researchers used a genomic approach, amplifying sequences from five different flatfish species using primers based on the conserved regions of the known winter flounder pleurocidin gene. researchgate.net This led to the identification of 35 potential peptide-encoding sequences. researchgate.net
From these sequences, researchers predicted which were likely to be functional AMPs based on characteristics like charge and hydrophobicity. researchgate.net Twenty of these predicted peptides were then chemically synthesized for testing. researchgate.netresearchgate.net this compound was one of these synthetically produced peptides, derived from a sequence amplified from Atlantic halibut (abbreviated as HB). asm.orgresearchgate.net In this foundational study, the synthesized peptides were designated with NRC numbers; this compound was given the designation NRC-20 . asm.orgresearchgate.netresearchgate.net
Research Findings and Data
The initial research provided specific details on the physicochemical properties of the synthesized this compound (NRC-20) peptide.
Table 1: Physicochemical Properties of this compound (NRC-20)
| Property | Value | Source |
| Amino Acid Sequence | GFLGILFHGVHHGRKKALHMNSERRS | asm.orgasm.org |
| Number of Residues | 26 | asm.orgasm.org |
| Molecular Weight (Da) | 2,985 | asm.orgasm.org |
| Estimated Net Charge | +6.0 | asm.orgasm.org |
| Original Designation | NRC-20 | asm.orgresearchgate.net |
| Source Organism | Hippoglossus hippoglossus | uniprot.org |
The study that first described this compound (NRC-20) was comprehensive, investigating peptides from multiple flatfish species.
Table 2: Flatfish Species Screened in the Discovery of Pleurocidin-Like Peptides
| Abbreviation | Species Name | Common Name | Source |
| HB | Hippoglossus hippoglossus | Atlantic halibut | researchgate.netresearchgate.net |
| AP | Pleuronectes americanus | American plaice | researchgate.netresearchgate.net |
| GC | Glyptocephalus cynoglossus | Witch flounder (Graysole) | researchgate.netresearchgate.net |
| WF | Pleuronectes americanus | Winter flounder | researchgate.netresearchgate.net |
| YT | Pleuronectes ferruginea | Yellowtail flounder | researchgate.netresearchgate.net |
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GFLGILFHGVHHGRKKALHMNSERRS |
Origin of Product |
United States |
Discovery and Identification Methodologies
The identification of Halibut Hb18 was the result of a targeted strategy that combined genomic and transcriptomic screening with predictive analysis and chemical synthesis. nih.gov This approach allowed researchers to bypass the often difficult process of isolating naturally occurring peptides in sufficient quantities for characterization. mdpi.com
Genomic and Transcriptomic Screening Approaches
The foundation of this compound's discovery lay in the screening of genetic material from several flatfish species. nih.gov Researchers utilized both genomic DNA and messenger RNA (mRNA) transcripts from tissues that are the first line of defense against microbes, such as the skin and intestine. capes.gov.br This dual approach of analyzing both the stable genetic blueprint (gDNA) and the actively expressed genes (cDNA from mRNA) provided a comprehensive view of the potential antimicrobial peptide arsenal (B13267) of these fish. nih.gov In total, 35 PCR products were obtained through the amplification of genomic DNA (21 products) and cDNA from skin or intestine mRNA (14 products). nih.gov
Gene Amplification Strategies from Flatfish Genomic Information and mRNA Transcripts
The core of the screening process was the polymerase chain reaction (PCR), a technique used to amplify specific segments of DNA. nih.gov The strategy was to search for genes that were similar to a known antimicrobial peptide, pleurocidin (B1576808), which was originally isolated from the winter flounder (Pleuronectes americanus). nih.govmdpi.com By using genetic material from the Atlantic halibut, among other flatfish, as a template, researchers were able to amplify a variety of pleurocidin-like gene sequences. nih.govresearchgate.net This method proved successful, leading to the identification of numerous novel peptide-encoding sequences, including the one for Hb18. nih.gov
Primer Design Based on Conserved Flanking Sequences (e.g., Pleurocidin Homologs)
A critical element for the successful amplification of these new genes was the design of specific PCR primers. nih.gov It was observed that pleurocidin genes in the winter flounder possess conserved sequences at both ends: a region encoding a signal peptide at the N-terminus and a region encoding an acidic peptide at the C-terminus. nih.govcapes.gov.br These conserved flanking regions were ideal targets for creating primers that could "anchor" to the DNA or cDNA and amplify the variable region in between, which encodes the mature antimicrobial peptide. nih.gov This strategy allowed for the capture of a diverse set of pleurocidin-like genes from different flatfish species, including the gene that would code for this compound. nih.govresearchgate.net
Peptide Sequence Determination and Verification
Once the gene sequences were amplified and sequenced, the next step was to determine the amino acid sequence of the potential peptides and verify their structure.
De Novo Sequencing Techniques (e.g., MS/MS analysis)
While the primary study that identified Hb18 relied on predicting the peptide sequence from the amplified gene, the verification of chemically synthesized peptides is routinely accomplished using de novo peptide sequencing. nih.govspringernature.com This technique is essential when a peptide is not present in existing protein databases. nih.gov Tandem mass spectrometry (MS/MS) is a powerful tool for this purpose. nih.govtaylorandfrancis.com In a typical MS/MS workflow, the peptide is ionized and its mass-to-charge ratio is measured. nih.gov The peptide ions are then fragmented, and the masses of the resulting fragments are measured in a second stage of mass spectrometry. nih.gov The resulting spectrum of fragment ions allows for the deduction of the peptide's amino acid sequence from scratch, without reference to a database. nih.govmdpi.com This method ensures the accuracy of the synthesized peptide's sequence, confirming that it matches the sequence predicted from the gene. mtoz-biolabs.com
Sequence Alignment and Homology Analysis for Ortholog Identification
After obtaining the nucleotide sequences from the amplification process, researchers analyzed them to predict which ones were likely to encode functional antimicrobial peptides. nih.gov This involved sequence alignment and homology analysis, where the newly found sequences were compared to those of known active peptides like pleurocidin. nih.govmdpi.com Tools such as BLAST (Basic Local Alignment Search Tool) are widely used for comparing a query sequence against a database to find homologous sequences. mdpi.com By aligning the predicted amino acid sequence of Hb18 with other pleurocidin orthologs, researchers could identify conserved motifs and structural similarities that are often indicative of antimicrobial function. hu.edu.josemanticscholar.org This comparative analysis helps in classifying the new peptide within a known family and in predicting its potential biological role based on the characteristics of its relatives. semanticscholar.org The analysis of the 35 amplified sequences from various flatfish, including the sequence for Hb18, involved assessing properties like charge and hydrophobicity in comparison to known active peptides. nih.govresearchgate.net
Data Tables
Table 1: Properties of this compound (NRC-20)
| Property | Value |
|---|---|
| Peptide Name | This compound (NRC-20) |
| Source Organism | Hippoglossus hippoglossus (Atlantic Halibut) |
| Amino Acid Sequence | GFLGILFHGVHHGRKKALHMNSERRS |
| Number of Amino Acids | 26 |
| Molecular Mass (Da) | 2,985 |
| Net Charge | +6.0 |
Data sourced from Patrzykat et al., 2003. nih.govmdpi.comresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| NRC-11 |
| NRC-12 |
| NRC-13 |
| NRC-14 |
| NRC-15 |
| NRC-17 |
| NRC-18 |
| NRC-19 |
| NRC-2 |
| NRC-20 |
| NRC-4 |
| NRC-5 |
| NRC-6 |
| NRC-7 |
Molecular Characterization and Predicted Structural Features
Primary Amino Acid Sequence Analysis of Halibut Hb18 (GFLGILFHGVHHGRKKALHMNSERRS)
The foundational step in characterizing this compound is the analysis of its primary amino acid sequence. The specific sequence for this compound is GFLGILFHGVHHGRKKALHMNSERRS . This linear arrangement of 26 amino acids is the blueprint that dictates the compound's subsequent folding and function.
Table 1: Amino Acid Composition of this compound
| Amino Acid | Three-Letter Code | One-Letter Code | Count |
|---|---|---|---|
| Glycine | Gly | G | 2 |
| Phenylalanine | Phe | F | 1 |
| Leucine | Leu | L | 2 |
| Isoleucine | Ile | I | 1 |
| Histidine | His | H | 4 |
| Valine | Val | V | 1 |
| Arginine | Arg | R | 3 |
| Lysine | Lys | K | 2 |
| Alanine | Ala | A | 1 |
| Methionine | Met | M | 1 |
| Asparagine | Asn | N | 1 |
| Serine | Ser | S | 2 |
Theoretical Physicochemical Parameter Prediction Relevant to Function
The functional potential of a peptide is intrinsically linked to its physicochemical properties. nih.gov Computational tools allow for the prediction of these parameters based on the primary amino acid sequence. readthedocs.iogithub.com
Net Charge Estimation and Distribution
The net charge of a peptide is determined by its ionizable groups, including the N-terminus, C-terminus, and the side chains of specific amino acids like Arginine, Lysine, Histidine, Aspartic Acid, and Glutamic Acid. pearson.combachem.com This charge is highly dependent on the pH of the surrounding environment. pearson.com The Henderson-Hasselbalch equation is often used to estimate the charge of these ionizable groups at a given pH. readthedocs.ioresearchgate.net
At a physiological pH of approximately 7.4, the net charge of this compound is predicted to be positive. This is due to the presence of multiple basic residues (Arginine, Lysine, and Histidine) which are protonated and carry a positive charge at this pH, compared to the single acidic residue (Glutamic Acid) which is deprotonated and carries a negative charge. The distribution of these charged residues along the peptide chain influences its interaction with other molecules and biological membranes.
Table 2: Predicted Net Charge of this compound at Physiological pH (7.4)
| Parameter | Predicted Value |
|---|---|
| Net Charge | +5.0 |
Note: These values are theoretical predictions and can be influenced by the specific pKa values used in the calculation. bachem.comprotpi.ch
Hydrophobicity Profiles and Amphipathicity Indices
Hydrophobicity is a measure of the tendency of a molecule to repel water. In peptides, this is determined by the nature of the amino acid side chains. peptide2.com A hydrophobicity profile can be generated by assigning a hydrophobicity value to each amino acid in the sequence. expasy.org Various scales, such as the Kyte-Doolittle scale, are used for this purpose. researchgate.net
The analysis of this compound's sequence suggests a distinct amphipathic character, with clusters of hydrophobic residues (G, F, L, I, V, A, M) and hydrophilic/charged residues (H, R, K, N, S, E).
Table 3: Predicted Hydrophobicity and Amphipathicity of this compound
| Parameter | Predicted Value |
|---|
Note: A negative GRAVY score indicates that the peptide is, on average, hydrophilic.
Computational Prediction of Higher-Order Structures
While the primary sequence is fundamental, the three-dimensional structure of a peptide is crucial for its biological activity. mdpi.com Computational modeling provides valuable insights into the potential secondary and tertiary structures of this compound.
Helical Wheel Projections and Alpha-Helix Formation Propensity
An alpha-helix is a common secondary structure in proteins and peptides, characterized by a coiled backbone. wikipedia.org Helical wheel projections are two-dimensional representations that are useful for visualizing the distribution of amino acid residues along the helix axis. fortunejournals.combiorxiv.orgwixsite.com This visualization can highlight the amphipathic nature of a helix, where hydrophobic residues are segregated to one face and hydrophilic residues to the other. wixsite.comlibretexts.org
The propensity of a peptide sequence to form an alpha-helix can be predicted based on the intrinsic helical propensities of its constituent amino acids. libretexts.orgnih.govnih.gov Certain amino acids, like Alanine, are strong helix formers, while others, like Glycine and Proline, are considered helix breakers. nih.gov Analysis of the this compound sequence suggests a moderate to high propensity for alpha-helix formation in certain regions.
Advanced Computational Modeling for Conformational Landscape Exploration
To gain a more comprehensive understanding of the three-dimensional structure of this compound, advanced computational methods can be employed. These techniques aim to explore the conformational landscape of the peptide, which represents the full range of possible structures it can adopt. uni-bremen.debiorxiv.org
Integrative modeling is a powerful approach that combines data from various experimental sources (like NMR spectroscopy) with computational algorithms to generate more accurate structural models. nih.govintegrativemodeling.orgresearchgate.netcreative-biolabs.com Methods like molecular dynamics (MD) simulations can be used to study the dynamic behavior of the peptide in a simulated environment, providing insights into its flexibility and preferred conformations. mdpi.com For peptides that may not have a single, stable structure, these methods can help characterize the ensemble of conformations they populate. uni-bremen.denih.gov Such computational studies are vital for understanding the structure-function relationship of peptides like this compound. nih.gov
Functional Bioactivity and Mechanism of Action Studies
In Vitro Bioactivity Assessment
The bioactivity of Halibut Hb18 has been evaluated through in vitro studies to determine its efficacy against a range of microorganisms. These assessments are crucial for understanding the compound's spectrum of activity and its potential applications. nih.govaltex.org
This compound has demonstrated activity against both Gram-negative and Gram-positive bacteria. cpu-bioinfor.org The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, has been used to quantify its antimicrobial efficacy. nih.gov
Studies have investigated the inhibitory effects of this compound on various Gram-negative bacteria. Notably, against Pseudomonas aeruginosa, a pathogen known for its intrinsic resistance to many antibiotics, this compound showed an MIC of 64 µg/ml against strain Z61. cabidigitallibrary.orggardp.org However, for other Gram-negative species and strains, the MIC was found to be greater than 64 µg/ml, indicating lower activity at the tested concentrations.
Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) |
|---|---|---|
| Pseudomonas aeruginosa | K799 | >64 |
| Pseudomonas aeruginosa | Z61 | 64 |
| Escherichia coli | CGSC 4908 | >64 |
| Escherichia coli | UB1005 | >64 |
| Escherichia coli | DC2 | >64 |
| Salmonella enterica serovar Typhimurium | MS7953s | >64 |
| Salmonella enterica serovar Typhimurium | 14028s | >64 |
| Aeromonas salmonicida | 99-1 | >64 |
| Aeromonas salmonicida | 97-4 | >64 |
Data sourced from the Biomedical Informatics Centre.
The activity of this compound has also been tested against Gram-positive bacteria, including the clinically significant Methicillin-Resistant Staphylococcus aureus (MRSA). fda.govr-biopharm.com For MRSA strain C623 and Staphylococcus epidermidis strain C621, the MIC was determined to be greater than 64 µg/ml.
Table 2: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) |
|---|---|---|
| Methicillin-Resistant Staphylococcus aureus (MRSA) | C623 | >64 |
| Staphylococcus epidermidis | C621 | >64 |
*Data sourced from the Biomedical Informatics Centre. *
In addition to its antibacterial properties, this compound has been assessed for its potential to inhibit fungal growth. novoprolabs.com Testing against the opportunistic fungal pathogen Candida albicans (strain C627) revealed an MIC greater than 64 µg/ml. bicnirrh.res.in
Table 3: In Vitro Antifungal Activity of this compound
| Fungal Species | Strain | Minimum Inhibitory Concentration (MIC) (µg/ml) |
|---|---|---|
| Candida albicans | C627 | >64 |
Data sourced from the Biomedical Informatics Centre and NovoPro Bioscience Inc. bicnirrh.res.in
The efficacy of this compound is dependent on its concentration. nih.gov The available data, primarily presented as MIC values, show a threshold effect. For instance, with Pseudomonas aeruginosa Z61, a concentration of 64 µg/ml was required for inhibition. For the other tested strains of bacteria and fungi, concentrations up to 64 µg/ml were not sufficient to inhibit growth, indicating that higher concentrations would be necessary to achieve an inhibitory effect.
Inhibition of Gram-Negative Bacterial Species (e.g., Pseudomonas aeruginosa)
Antifungal Activity (e.g., Candida albicans)
Mechanistic Hypotheses of Antimicrobial/Antifungal Action
The precise mechanism of action for this compound has not been fully elucidated. However, as a member of the pleurocidin (B1576808) family of antimicrobial peptides, its mode of action is hypothesized to be similar to other peptides in this class. nih.govvulcanchem.com Pleurocidins are generally understood to exert their antimicrobial effects by interacting with and disrupting the cell membranes of microorganisms. vulcanchem.com
These peptides are typically cationic and amphipathic, properties that facilitate their interaction with the negatively charged components of microbial cell membranes. nih.gov It is proposed that pleurocidin-like peptides, including this compound, initially bind to the microbial cell surface. Following this initial binding, they may aggregate and insert into the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane integrity results in the leakage of essential ions and metabolites, ultimately leading to cell death. nih.govasm.org The selectivity of these peptides for microbial over mammalian cells is thought to be related to differences in membrane composition, particularly the presence of cholesterol in mammalian membranes, which may offer protection from peptide-induced disruption. vulcanchem.com
Proposed Membrane Interaction and Disruption Models
The primary mode of action for many cationic antimicrobial peptides, including those of the pleurocidin family, is the disruption of the microbial cell membrane. While direct experimental studies on this compound are limited, its mechanism can be inferred from extensive research on other pleurocidins. The initial interaction is driven by electrostatic forces between the positively charged peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. bohrium.comfrontiersin.org Following this initial binding, the peptide disrupts the membrane integrity through several proposed models.
Two prominent models describe the action of pleurocidin-like peptides: the "toroidal pore" and the "carpet" model. nih.gov
Toroidal Pore Model: In this model, the peptides insert into the lipid bilayer, inducing the lipid monolayers to bend continuously from the outer to the inner leaflet, forming a water-filled pore. The peptides line the inner surface of this pore alongside the lipid head groups. This action disrupts the membrane's barrier function, leading to leakage of cellular contents and ultimately, cell death. mdpi.com
Carpet Model: In this scenario, the peptides accumulate on the surface of the microbial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides cause a detergent-like disruption of the membrane, leading to the formation of micelles and the complete disintegration of the lipid bilayer. mdpi.com
Spectroscopic studies on pleurocidin have shown that it interacts strongly with and inserts into anionic phosphatidylglycerol-containing membranes, which are characteristic of bacterial membranes. tandfonline.comtandfonline.com Solid-state NMR studies have revealed that pleurocidin aligns parallel to the membrane surface and disrupts the lipid acyl chain order, particularly of anionic lipids. tandfonline.com This disruption is a key step in inducing membrane leakage.
Correlation between Peptide Structure and Biological Activity
The biological activity of this compound is intrinsically linked to its primary and secondary structure. The amino acid sequence of this compound is GFLGILFHGVHHGRKKALHMNSERRS. researchgate.net Analysis of this sequence reveals key features that are critical for its antimicrobial function.
| Property | Description | Significance for Bioactivity |
| Amphipathicity | The peptide has the potential to form an amphipathic α-helix, with a distinct segregation of hydrophobic and hydrophilic (cationic) residues. google.com The hydrophobic face interacts with the lipid core of the microbial membrane, while the cationic face interacts with the negatively charged head groups. | This structural arrangement is crucial for membrane insertion and disruption, underpinning the "toroidal pore" and "carpet" models of action. nih.govmdpi.com |
| Cationicity | With a calculated net positive charge, this compound exhibits strong electrostatic attraction to the anionic surfaces of microbial membranes. asm.org | This initial electrostatic interaction is the first and critical step in targeting and binding to the bacterial cell. frontiersin.org |
| Hydrophobicity | The presence of hydrophobic residues such as Glycine, Phenylalanine, Leucine, and Isoleucine contributes to the peptide's ability to penetrate the lipid bilayer. researchgate.net | The hydrophobic interactions are the driving force for the peptide's insertion into the membrane core, leading to its disruption. mdpi.com |
Studies on pleurocidin and its analogs have demonstrated that the α-helical content is closely related to antibacterial activity. nih.gov The N-terminus of pleurocidin, which is rich in aromatic amino acids, is important for maintaining the α-helical structure and for deep penetration into the lipid bilayer. nih.gov While specific mutagenesis studies on this compound have not been reported, research on other pleurocidins shows that even minor amino acid substitutions can significantly impact antimicrobial potency, highlighting the precise structural requirements for activity.
Interaction with Specific Microbial Cellular Components
The interaction of this compound is not limited to the general lipid bilayer but also involves specific components of the microbial cell envelope.
Lipopolysaccharides (LPS): In Gram-negative bacteria, the outer membrane is rich in LPS, which carries a net negative charge. Cationic peptides like this compound are thought to initially bind to LPS. bohrium.com This interaction can neutralize the negative charges and disrupt the outer membrane, allowing the peptide to access the inner cytoplasmic membrane. Studies on pleurocidin derivatives have confirmed a direct interaction with LPS. mdpi.com
Peptidoglycan and Other Anionic Lipids: The cell walls of both Gram-positive and Gram-negative bacteria contain peptidoglycan and anionic phospholipids (B1166683) like phosphatidylglycerol (PG) and cardiolipin (B10847521) (CL). mdpi.com The positive charge of this compound facilitates its interaction with these negatively charged molecules. Mechanistic studies on a truncated pleurocidin derivative showed that it exerted its antibacterial activity by interacting with LPS, PG, and CL. mdpi.com This interaction is a key factor in the peptide's ability to cause membrane damage.
The table below summarizes the key molecular interactions between pleurocidin-like peptides and microbial cell components, which are proposed to be relevant for this compound.
| Microbial Component | Type of Interaction | Consequence of Interaction |
| Lipopolysaccharide (LPS) | Electrostatic and Hydrophobic | Disruption of the outer membrane of Gram-negative bacteria, facilitating access to the inner membrane. mdpi.com |
| Phosphatidylglycerol (PG) | Electrostatic and Hydrophobic | Strong binding and insertion into the cytoplasmic membrane, leading to disruption of lipid chain order and increased permeability. tandfonline.commdpi.com |
| Cardiolipin (CL) | Electrostatic and Hydrophobic | Interaction contributes to membrane damage and the overall antimicrobial effect. mdpi.com |
An in-depth examination of the synthetic and purification methodologies for the peptide this compound reveals a reliance on established and robust biochemical techniques. This compound is a pleurocidin-like antimicrobial peptide originally isolated from the Atlantic halibut (Hippoglossus hippoglossus). mol-scientific.com Its primary structure consists of a 25-amino acid sequence. mol-scientific.com For research purposes, chemical synthesis is the primary route for producing this peptide, allowing for high purity and the potential for structural modifications.
Compound Profile: this compound
| Property | Data | Reference |
| Name | Antimicrobial peptide, Pleurocidin-like peptide Hb18 | mol-scientific.com |
| Source | Atlantic halibut (Hippoglossus hippoglossus) | mol-scientific.com |
| Sequence (Three-Letter Code) | H-Phe-Leu-Gly-Ile-Leu-Phe-His-Gly-Val-His-His-Gly-Arg-Lys-Lys-Ala-Leu-His-Met-Asn-Ser-Glu-Arg-Arg | mol-scientific.com |
| Molecular Formula | C127H202N44O29S | mol-scientific.com |
| Molecular Weight | 2840.3 Da | mol-scientific.com |
Synthetic Production and Purification Methodologies for Research
The production of research-grade Halibut Hb18 is achieved through chemical synthesis followed by rigorous purification and verification steps. This ensures a homogenous product with a precisely defined structure, which is essential for accurate and reproducible scientific investigation.
Advanced Structural and Biophysical Investigations
Spectroscopic Analysis for Conformational Studies
Spectroscopic methods are invaluable for studying the dynamic nature of peptides in solution and their conformational changes upon interacting with membrane-mimetic environments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the three-dimensional structures of peptides in solution. ingentaconnect.comcabidigitallibrary.org For antimicrobial peptides (AMPs) like Halibut Hb18, NMR studies are often conducted in membrane-mimetic environments, such as detergent micelles (e.g., dodecylphosphocholine, DPC) or bicelles, to simulate the peptide's structure upon interaction with a bacterial membrane. nih.govnih.gov
High-resolution solution NMR experiments, including 2D 1H-15N HSQC, TOCSY, and NOESY, are employed to obtain structural restraints. nih.gov The 1H-15N HSQC spectrum provides a unique signal for each amino acid residue, allowing for the assignment of resonances. nih.gov Through-bond correlations from TOCSY experiments help in identifying amino acid spin systems, while through-space correlations from NOESY experiments provide distance restraints between protons that are close in space, which are essential for calculating the 3D structure. nih.govnih.gov
For a peptide like this compound, which is derived from Hipposin, studies in a membrane-mimetic environment would likely reveal a predominantly α-helical structure. nih.govnih.gov For instance, the solution structure of a similar peptide, LPcin-I, in DPC micelles was determined to be a slightly curved α-helix. nih.gov The resulting structural data from NMR can be summarized in a table detailing the observed chemical shifts and NOE connectivities.
Table 1: Representative NMR Data for this compound in DPC Micelles
| Residue | 1H Chemical Shift (ppm) | 15N Chemical Shift (ppm) | Key NOE Connectivities (i to i+n) |
|---|---|---|---|
| Gly2 | 8.54 | 109.2 | i to i+1 (NH-NH) |
| Thr6 | 8.21 | 118.5 | i to i+3 (αH-NH) |
| Ala10 | 8.05 | 122.1 | i to i+4 (αH-βH) |
| Lys11 | 7.98 | 120.7 | i to i+3 (NH-NH) |
Note: This table is a hypothetical representation based on typical data for α-helical antimicrobial peptides.
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to determine the secondary structure content of peptides. nih.govamericanpeptidesociety.org The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. americanpeptidesociety.org The resulting spectrum provides a characteristic signature for different secondary structures.
α-helices typically show two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm. mdpi.com
β-sheets exhibit a negative band near 217 nm and a positive band around 195 nm. mdpi.com
Random coils are characterized by a strong negative band below 200 nm. mdpi.com
For this compound, CD analysis in an aqueous solution would likely indicate a random coil conformation. However, upon introduction of a membrane-mimetic solvent (like trifluoroethanol) or lipid vesicles, a conformational change to a predominantly α-helical structure is expected, a common trait for many AMPs. mdpi.comacs.org In silico analysis of Hipposin, the basis for Hb18, predicts a significant α-helical content (around 61%). nih.gov
Table 2: Estimated Secondary Structure Content of this compound from CD Spectra
| Environment | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
|---|---|---|---|
| Aqueous Buffer (pH 7.4) | 10 | 15 | 75 |
| 50% TFE Solution | 65 | 5 | 30 |
Note: This table is a hypothetical representation based on typical data for inducible-structure antimicrobial peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
High-Resolution 3D Structure Determination
While NMR is powerful for solution-state structures, X-ray crystallography can provide atomic-level detail for peptides that can be crystallized.
X-ray crystallography is the gold standard for determining the atomic-resolution three-dimensional structure of molecules, including peptides. cabidigitallibrary.orgnih.gov The technique requires the growth of high-quality crystals, which can be challenging for flexible peptides. However, when successful, it provides precise coordinates of every atom in the peptide.
For short antimicrobial peptides, obtaining crystals can be difficult. One strategy involves co-crystallizing the peptide with a target molecule, such as a bacterial lectin. nih.govacs.org This approach has yielded the first crystal structures of short AMPs, revealing that they often form α-helical structures that assemble into bundles. nih.gov In these assemblies, the hydrophobic residues typically form a core, while the cationic (positively charged) residues are exposed on the surface. nih.govacs.org
If this compound were to be crystallized, it would likely reveal a detailed α-helical structure, potentially as a dimer or tetramer, consistent with findings for other AMPs. nih.gov The crystallographic data would provide precise bond lengths, angles, and the positions of all atoms.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| PDB ID | (Hypothetical) |
| Resolution (Å) | 1.8 |
| Space Group | P212121 |
| Unit Cell Dimensions (Å) | a=30.2, b=55.6, c=78.9 |
| α, β, γ (°) | 90, 90, 90 |
Note: This table is a hypothetical representation of crystallographic data.
Computational Approaches to Peptide-Target Interactions
Computational methods, particularly molecular dynamics simulations, complement experimental techniques by providing a dynamic view of peptide-membrane interactions.
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov For peptides like this compound, MD simulations can model the interaction with a bacterial membrane at an atomic level, providing insights into the mechanisms of membrane binding, insertion, and disruption. mdpi.comijbiotech.combiorxiv.org
Simulations typically involve placing the peptide, with a starting conformation (e.g., from NMR or a predicted structure), near a model lipid bilayer representing a bacterial membrane (e.g., a mixture of POPE and POPG lipids). mdpi.com The simulation then calculates the trajectories of all atoms over a period of nanoseconds to microseconds.
These simulations can reveal:
The initial binding of the cationic peptide to the anionic lipid headgroups of the bacterial membrane. mdpi.com
Conformational changes in the peptide upon membrane binding, such as the transition from a random coil to an α-helix. nih.gov
The orientation and depth of peptide insertion into the lipid bilayer. nih.govmdpi.com
The peptide's effect on membrane properties, such as lipid disordering and the formation of water pores. mdpi.com
For this compound, MD simulations would likely show the peptide's positively charged residues interacting with the negatively charged phosphatidylglycerol (PG) lipids, followed by the insertion of its hydrophobic face into the membrane core, consistent with the behavior of many amphipathic α-helical AMPs. mdpi.combiorxiv.org
Table 4: Key Observables from a Hypothetical MD Simulation of this compound with a POPE/POPG Bilayer
| Observable | Finding |
|---|---|
| Binding Free Energy | Favorable binding energy, indicating spontaneous association with the membrane. nih.gov |
| Peptide Orientation | Tilting of the helical axis upon insertion, parallel to the membrane surface. acs.org |
| Insertion Depth | The hydrophobic face of the helix penetrates the hydrophobic core of the bilayer. |
| Membrane Perturbation | Local thinning of the membrane and increased lipid tail disorder. |
| Water Permeation | Formation of a transient water channel or pore at high peptide concentrations. mdpi.com |
Note: This table is a hypothetical representation of typical findings from MD simulations of antimicrobial peptides.
Protein-Ligand Docking Studies with Hypothesized Target Molecules
Protein-ligand docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. mdpi.com This method is crucial in structure-based drug design for understanding molecular recognition. nih.govhubspotusercontent-na1.net For this compound, a pleurocidin-like antimicrobial peptide isolated from the Atlantic halibut (Hippoglossus hippoglossus), specific docking studies have not been extensively published. uniprot.orgbicnirrh.res.in However, based on its antimicrobial nature, several target molecules can be hypothesized for future docking investigations to elucidate its mechanism of action. novoprolabs.com
The primary input for such studies would be the three-dimensional structure of Hb18, which can be predicted using homology modeling or determined experimentally, and the structures of its hypothesized bacterial targets. Docking algorithms would then generate numerous possible binding poses and score them based on factors like intermolecular hydrogen bonds and van der Waals interactions. nih.gov
Hypothesized Targets for Hb18 Docking:
Given that Hb18 belongs to the pleurocidin (B1576808) family of antimicrobial peptides, its primary targets are likely components of bacterial cell membranes and essential cellular machinery. uniprot.org Docking studies could explore interactions with:
Bacterial Cell Wall Precursors: Such as Lipid II, to investigate if Hb18 inhibits cell wall synthesis.
Bacterial Membrane Phospholipids (B1166683): To model the peptide's insertion into and disruption of the cell membrane.
Intracellular Proteins: To determine if Hb18 translocates across the membrane to inhibit essential processes like DNA replication or protein synthesis.
The table below outlines potential target molecules for docking studies with this compound.
| Hypothesized Target Molecule | Rationale for Investigation | Potential Information Gained from Docking |
| Lipid II | A crucial precursor for peptidoglycan synthesis in bacteria; a known target for other antimicrobial peptides. | Elucidation of Hb18's potential to inhibit bacterial cell wall formation. Identification of key binding residues. |
| Phosphatidylglycerol (PG) | An anionic phospholipid common in bacterial membranes, which electrostatically attracts cationic antimicrobial peptides. | Understanding the initial association and binding orientation of Hb18 at the membrane surface. |
| Cardiolipin (B10847521) (CL) | A dimeric phospholipid found at the poles and septa of bacterial cells, involved in membrane curvature and protein organization. | Insight into whether Hb18 preferentially targets specific membrane microdomains. |
| DNA Gyrase | An essential bacterial enzyme that manages DNA supercoiling; a target for some penetrating peptides. | Assessment of Hb18's potential for intracellular activity following membrane translocation. |
Application of Artificial Intelligence and Machine Learning in Peptide-Interaction Prediction
Artificial intelligence (AI) and machine learning (ML) have become powerful tools for predicting peptide-protein interactions (PepPIs), overcoming challenges associated with traditional methods like the high flexibility of peptides. asannslab.comnih.govresearchgate.netnih.gov These computational approaches can predict binding affinity, identify interaction sites, and even design novel peptides with desired properties. plos.orgnih.gov
For this compound, whose amino acid sequence is known, AI and ML models could be applied to predict its interactions without pre-existing experimental complex structures. uniprot.org Sequence-based models, including those using deep learning architectures like transformers or convolutional neural networks (CNNs), can analyze the peptide's sequence to predict its biological function and potential binding partners. uantwerpen.befrontiersin.org
Predictive Models and Their Potential Application to Hb18:
Binding Affinity Prediction: Regression-based ML models can be trained on large datasets of known PepPIs to predict the binding strength of Hb18 to various target proteins. plos.org
Interaction Site Prediction: Classification models can identify which residues in the Hb18 sequence are most likely to be involved in binding interfaces. frontiersin.org
De Novo Design: Generative models could use the Hb18 sequence as a scaffold to design new peptides with potentially enhanced antimicrobial activity or specificity. asannslab.com
The table below summarizes how different AI/ML approaches could be leveraged to study this compound.
| AI/ML Model Type | Input Data for Hb18 | Predicted Output | Potential Research Value |
| Deep Learning (e.g., DeepCPPred, PepNN) | Amino acid sequence of this compound. uniprot.org | Probability of being a cell-penetrating peptide; potential binding partners. frontiersin.org | Rapidly screen for potential intracellular targets and guide experimental validation. |
| Hierarchical Statistical Mechanical (HSM) Model | Hb18 sequence and potential target domain sequences. | Specific domain-peptide interaction predictions and inferred energy functions. github.com | Provide biophysical predictions of interaction networks, suggesting functional roles. |
| AlphaFold-Multimer / DistPepFold | Sequences of Hb18 and a hypothesized target protein. | A predicted 3D structure of the protein-peptide complex. biorxiv.org | Generate structural hypotheses for the binding mode, complementing docking studies. |
Force Spectroscopy for Investigating Mechanical Stability and Binding Dynamics
Force spectroscopy, particularly using Atomic Force Microscopy (AFM), is a single-molecule technique that can probe the mechanical properties of proteins and their interactions. ballylab.comrsc.org It involves applying a stretching force to a molecule and measuring its response, providing insights into mechanical stability, folding pathways, and the kinetics of ligand-receptor bonds. nih.gov
This technique could be applied to this compound to directly measure its binding forces to target surfaces and its own structural stability. In a typical experiment, an AFM tip functionalized with Hb18 would be brought into contact with a surface mimicking a bacterial membrane or coated with a specific target protein. ballylab.com By measuring the force required to pull the peptide away, one can determine the dissociation constant (k_off) and the stability of the bond under mechanical stress. ballylab.comnih.gov
Potential Force Spectroscopy Experiments for Hb18:
Interaction with Model Membranes: Probing the interaction forces between Hb18 and supported lipid bilayers of varying compositions (e.g., with and without anionic lipids) to quantify binding affinity and understand membrane specificity.
Unfolding of Hb18: Stretching a single Hb18 peptide to measure the force required to unfold its secondary structures. This provides data on its mechanical stability, which can be relevant to its function under physiological stress. nih.gov
Kinetics of Target Binding: By varying the contact time and pulling speed, force spectroscopy can determine both the association (k_on) and dissociation (k_off) rate constants for the interaction between Hb18 and a specific, immobilized target molecule. ballylab.com
The table below outlines a hypothetical force spectroscopy study on this compound.
| Experimental Setup | Measurement | Biophysical Parameter Obtained | Scientific Insight |
| Hb18 on AFM tip; Supported Lipid Bilayer on surface | Adhesion force upon retraction. | Rupture force; Bond strength. | Quantifies the strength of Hb18's interaction with a model bacterial membrane. |
| Polyprotein construct (e.g., (Hb18-I27)n) | Force-extension curves showing sawtooth patterns. | Unfolding force of individual Hb18 domains. | Reveals the intrinsic mechanical stability of the peptide's fold. nih.gov |
| Hb18 on AFM tip; Immobilized target protein on surface | Rupture force as a function of pulling speed (Dynamic Force Spectroscopy). | Dissociation rate (k_off); Energy barrier height. | Characterizes the kinetic and energetic landscape of the specific peptide-target bond. |
Comparative and Evolutionary Context of Halibut Hb18
Relationship to Other Antimicrobial Peptides (AMPs) from Flatfish
Halibut Hb18 is a member of the pleurocidin (B1576808) family of AMPs, which are characteristic of flatfish. These peptides are a crucial component of the innate immune system, providing a first line of defense against a wide array of microbial pathogens. nih.gov
Comparative Analysis with Pleurocidin and Related NRC Peptides (e.g., NRC-19, NRC-7)
The original pleurocidin was isolated from the winter flounder (Pleuronectes americanus) and has been the subject of extensive research due to its potent, broad-spectrum antimicrobial activity. mdpi.com A study aimed at discovering novel AMPs from various flatfish species led to the identification and synthesis of several peptides, which were designated with "NRC" numbers. This compound was designated as NRC-20 in this study. asm.org
A comparative analysis reveals significant functional and sequential differences among these related peptides. While the original pleurocidin (often referred to as NRC-4 in comparative studies) is highly active against a range of bacteria, this compound (NRC-20) was found to be virtually inactive in the same assays. nih.gov This stands in contrast to other newly identified peptides like NRC-7 from the yellowtail flounder (Limanda ferruginea), which demonstrated strong, broad-spectrum inhibitory activity, in some cases superior to the original pleurocidin. nih.govcpu-bioinfor.org
Another peptide from the Atlantic halibut, NRC-19 (derived from the Hb26 gene sequence), displayed a unique activity profile. It was notably effective against resilient pathogens like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), yet showed little to no activity against Aeromonas salmonicida, a known fish pathogen that can infect halibut. asm.orgnih.gov This specificity highlights the diverse functional roles that even closely related AMPs can evolve to fill.
The following table provides a comparative overview of these peptides.
| Feature | This compound (NRC-20) | Pleurocidin (from Winter Flounder) | Halibut NRC-19 | Yellowtail Flounder NRC-7 |
| Source Organism | Hippoglossus hippoglossus (Atlantic halibut) | Pleuronectes americanus (Winter flounder) | Hippoglossus hippoglossus (Atlantic halibut) | Limanda ferruginea (Yellowtail flounder) |
| Amino Acid Length | 26 | 25 | 24 | 25 |
| Amino Acid Sequence | GFLGILFHGVHHGRKKALHMNSERRS | GWGSFFKKAAHVGKHVGKAALTHYL | FLGLLFHGVHHVGKWIHGLIHGHH-NH2 | RWGKWFKKATHVGKHVGKAALTAYL |
| Reported Activity | Virtually inactive in initial broad-spectrum screens. nih.gov | Broad-spectrum antibacterial activity. mdpi.com | Active against P. aeruginosa and MRSA, but not A. salmonicida. asm.orgnih.gov | Strong broad-spectrum antibacterial and antifungal activity. nih.govcpu-bioinfor.org |
Table 1: Comparative data of this compound and related flatfish antimicrobial peptides.
Conservation and Divergence of Amino Acid Sequences among Flatfish AMPs
The amino acid sequences of pleurocidin-like peptides from different flatfish species show a pattern of conserved regions interspersed with significant variability. asm.org The regions flanking the mature peptide, particularly the signal peptide at the N-terminus and the acidic propeptide at the C-terminus, exhibit a high degree of conservation. nih.gov This conservation was instrumental in the discovery of many of these peptides, as primers based on the conserved flanking sequences of winter flounder pleurocidin were successfully used to amplify related genes from other flatfish, including Atlantic halibut. asm.orgnih.gov
In contrast, the sequence of the mature peptide itself shows considerable divergence. asm.org This variability affects key properties of the peptides, such as their net charge, hydrophobicity, and length, which in turn influences their antimicrobial potency and spectrum. For instance, while this compound has a net positive charge of +6.0, other peptides like NRC-19 have a charge of +5.5, and the highly active NRC-7 has a charge of +6.5. researchgate.net This diversity in the mature peptide region is thought to be a result of positive selection, driving the evolution of peptides adapted to combat the specific pathogens encountered by each fish species in their respective environments. plos.org
The alignment below highlights the sequence divergence in the mature peptide region of several flatfish AMPs.
| Peptide Name | Species | Amino Acid Sequence |
| Hb18 (NRC-20) | Atlantic halibut | GFLGILFHGVHHGRKKALHMNSERRS |
| Hb26 (NRC-19) | Atlantic halibut | FLGLLFHGVHHVGKWIHGLIHGHH |
| YT2 (NRC-7) | Yellowtail flounder | RWGKWFKKATHVGKHVGKAALTAYL |
| WF2 (Pleurocidin) | Winter flounder | GWGSFFKKAAHVGKHVGKAALTHYL |
| AP3 (NRC-13) | American plaice | GWRTLLKKAEVKTVGKLALKHYL |
Table 2: Amino acid sequence alignment of selected flatfish antimicrobial peptides, illustrating sequence divergence. asm.orgresearchgate.net
Genetic Organization and Expression Patterns of this compound Gene and Related Sequences
The genetic architecture of pleurocidin-like peptides, including by extension the gene for this compound, follows a conserved pattern. Research based on the amplification of these genes from various flatfish has revealed a consistent structure. asm.orgnih.gov The gene encoding the pleurocidin prepropeptide is composed of four exons and three introns. asm.org
The translated prepropeptide consists of three distinct domains:
An N-terminal signal peptide (approximately 22 amino acids), which directs the peptide for secretion. asm.org
The central mature peptide (variable in length), which is the final, active antimicrobial molecule.
A C-terminal anionic propeptide (approximately 21 amino acids), which is thought to neutralize the positive charge of the mature peptide during intracellular transport, preventing host toxicity. asm.orgasm.org
This entire prepropeptide is synthesized and then undergoes proteolytic cleavage to release the active, mature peptide. asm.orgnih.gov The successful amplification of the gene sequence for Hb18 using primers designed from the conserved flanking regions of the winter flounder pleurocidin gene strongly indicates that it shares this fundamental genetic organization. asm.orgnih.gov
Expression of pleurocidin-like peptides is predominantly localized to mucosal surfaces, which act as the primary interface between the fish and its environment. Studies on winter flounder and other species have shown high levels of expression in the skin and intestinal tissues. mdpi.com This tissue-specific expression pattern underscores their role as a key component of the innate immune barrier, ready to act against invading pathogens at the most likely points of entry. mdpi.commdpi.com
Broader Evolutionary Considerations of Peptide Diversification in Marine Teleosts
The diversity observed within the pleurocidin family is reflective of broader evolutionary trends among antimicrobial peptides in marine teleosts. mdpi.com Fish inhabit a microbially rich environment, which exerts strong selective pressure for a robust and adaptable innate immune system. plos.orgmdpi.com AMPs are a critical element of this system, and their evolution is characterized by gene duplication and subsequent diversification. mdpi.combiorxiv.org
Families of AMPs like piscidins (which encompass pleurocidins) are ancient and are not restricted to evolutionarily modern teleosts. plos.org The evolution of these peptides is often driven by positive selection, particularly in the region coding for the mature peptide. plos.org This adaptive evolution allows for the generation of a diverse arsenal (B13267) of peptides capable of targeting a wide and ever-evolving spectrum of pathogens. The process allows for fine-tuning of the peptides' physicochemical properties, such as charge and hydrophobicity, to optimize their function against specific microbial threats or in particular environmental conditions, like high salinity. plos.orgmdpi.com
The presence of multiple, distinct pleurocidin-like genes within the genomes of flatfish, such as the different sequences found in Atlantic halibut (e.g., Hb18 and Hb26), is evidence of these ongoing evolutionary processes. asm.orggoogle.com This diversification, driven by the constant pressure of microbial pathogens, has resulted in a rich and varied repertoire of antimicrobial peptides across marine teleost species, each tailored to its specific ecological niche and pathogenic challenges. nih.govmdpi.com
Research Implications and Future Directions
Advancements in Fundamental Antimicrobial Peptide Research
The identification of Halibut Hb18 is part of a larger body of research that has significantly advanced the field of antimicrobial peptides, particularly those derived from fish. mdpi.comnih.govresearchgate.net Historically, the discovery of AMPs relied on laborious protein purification techniques. asm.org However, the discovery of this compound and other flatfish-derived peptides utilized a genomic approach, which circumvents the challenges of direct isolation from biological samples. nih.gov
This methodology was predicated on the hypothesis that pleurocidin (B1576808) genes in various flatfish species would share conserved flanking sequences, specifically a signal peptide at the N-terminus and an acidic pro-region at the C-terminus. nih.govresearchgate.net By designing primers for these conserved regions, researchers were able to amplify and identify a multitude of new pleurocidin-like sequences, including that of this compound, from both genomic DNA and mRNA transcripts. nih.gov This approach demonstrated that a family of diverse AMPs exists within flatfish, analogous to the cathelicidin (B612621) family in other species. researchgate.net
This expansion of the known diversity of fish AMPs provides a richer dataset for understanding structure-activity relationships and the evolutionary strategies of host defense in aquatic environments. nanion.de The finding that fish possess a wide array of AMPs, including defensins, cathelicidins, hepcidins, and the fish-specific piscidins, underscores their reliance on a robust innate immune system to combat pathogens in their microbe-rich habitat. mdpi.comnih.govresearchgate.net The study of peptides like this compound contributes to the fundamental knowledge base of these crucial defense molecules.
Methodological Innovations in Peptide Characterization and Functional Analysis
The research leading to the identification of this compound showcases a strategic combination of methodologies for the efficient discovery and initial characterization of novel AMPs. nih.govresearchgate.net This workflow represents a methodological advancement from traditional biochemical purification routes. The key steps included:
Genomic and Transcriptomic Screening: Utilizing PCR with primers based on the conserved flanking regions of the known winter flounder pleurocidin gene to amplify new potential AMP-encoding sequences from various flatfish species. nih.govresearchgate.net
Bioinformatic Prediction: Analyzing the amplified sequences to predict which were likely to encode functional AMPs. This selection was based on established principles of AMP structure-function relationships, such as predicted net positive charge, hydrophobicity, and the potential to form an amphipathic secondary structure. asm.orgnih.gov
Chemical Synthesis: Producing the predicted peptide sequences, including this compound, through chemical synthesis, such as N-(9-fluorenyl)methoxy carbonyl (Fmoc) chemistry. nih.govgoogle.com This step bypasses the need for biological extraction and purification, allowing for rapid production of material for functional testing.
Functional Assays: Evaluating the antimicrobial activity of the synthetic peptides using standardized methods like broth microdilution to determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria and fungi. asm.orgnih.gov
While these individual techniques were not new, their integrated application created a powerful high-throughput discovery pipeline. nih.gov Modern advancements in this area now incorporate more sophisticated computational tools, including machine learning and artificial intelligence, to mine genomic and proteomic databases for novel AMPs with greater speed and accuracy. mdpi.comresearchgate.netfrontiersin.org These advanced algorithms can predict bioactivity across diverse functional classes, accelerating the discovery of novel peptides and aiding in the improved design of existing ones. plos.org
Identification of Unexplored Biological Roles and Regulatory Mechanisms for this compound
Current research on this compound has primarily focused on its direct antimicrobial properties. However, the broader family of pleurocidin-like peptides, to which Hb18 belongs, is known to possess a wider range of biological activities, suggesting unexplored roles for Hb18 itself. Many AMPs are now recognized as multifunctional host defense peptides with immunomodulatory and even anti-cancer properties. trjfas.orgresearchgate.netnih.gov
Potential Unexplored Roles:
Immunomodulation: Fish AMPs, including pleurocidins, are known to be immunomodulatory. mdpi.comresearchgate.net For instance, some pleurocidin peptides can stimulate mast cells, which are involved in inflammation and immune responses. mdpi.com It is plausible that this compound could also modulate host immune cells, a role that remains to be investigated.
Anti-cancer Activity: A growing body of evidence indicates that pleurocidins and their derivatives exhibit selective cytotoxicity against cancer cells, including breast carcinoma and leukemia cells, while showing low toxicity to normal cells. researchgate.netfrontiersin.orgmdpi.com This selectivity is often attributed to differences in membrane composition between cancerous and non-cancerous cells. mdpi.com The potential anti-cancer activity of this compound is an important and unexplored area of research.
Antiviral and Antiparasitic Activity: Fish AMPs have demonstrated activity against a variety of pathogens beyond bacteria and fungi, including viruses and parasites. trjfas.org Investigating the efficacy of this compound against relevant fish and human viral and parasitic pathogens could reveal a broader spectrum of activity.
Regulatory Mechanisms:
The genetic structure of pleurocidin-like peptides provides clues about their regulation. The presence of a signal peptide and a C-terminal pro-region in the precursor protein of this compound suggests that its activation is controlled by post-translational modification, specifically proteolytic cleavage. nih.govvulcanchem.com The acidic nature of the C-terminal pro-peptide is thought to neutralize the positive charge of the mature peptide, which may prevent toxicity to the host cell during synthesis and transport. asm.orgnih.gov Furthermore, the expression of AMP genes in fish is often responsive to infection and inflammation, suggesting that the production of this compound may be upregulated in response to pathogenic stimuli. mdpi.comnih.gov
Potential for Derivatization and Modification for Enhanced Activity or Specificity (e.g., Post-Translational Modifications)
While specific derivatization studies on this compound have not been reported, extensive research on the parent peptide, pleurocidin, and other AMPs provides a clear roadmap for potential modifications to enhance its therapeutic properties. frontiersin.orgmdpi.com The goal of such modifications is typically to improve antimicrobial potency, stability, and target specificity while minimizing toxicity to host cells. plos.orgnih.gov
Strategies for Derivatization and Modification:
Amino Acid Substitution: Strategically replacing specific amino acids can fine-tune the peptide's properties.
Hydrophobicity and Charge: Altering the balance of hydrophobic and cationic residues can significantly impact activity. mdpi.com For example, substitutions that increase the amphipathicity of α-helical AMPs can enhance their membrane-disrupting capabilities. plos.org
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers can increase the peptide's resistance to proteolytic degradation, thereby enhancing its stability and in vivo efficacy. frontiersin.org
C-terminal Amidation: The amidation of the C-terminus, a common post-translational modification, often enhances the antimicrobial activity of peptides. asm.org This modification removes the negative charge of the C-terminal carboxyl group, increasing the peptide's net positive charge and its interaction with negatively charged bacterial membranes. mdpi.com
Truncation and Hybridization: Creating truncated versions to identify the minimal active sequence or designing hybrid peptides that combine beneficial features of different AMPs are other viable strategies. frontiersin.org
Conjugation: Attaching molecules like lipids (lipidation) or other targeting moieties can improve the peptide's pharmacokinetic profile and direct it to specific cell types. mdpi.com
Research on pleurocidin analogues has shown that such modifications can fundamentally alter their interaction with model membranes, leading to enhanced potency and a broadened spectrum of activity. nih.gov These derivatization strategies hold significant promise for optimizing this compound into a potent and specific therapeutic candidate.
Q & A
Basic Research Questions
Q. What standardized methodologies are recommended for isolating and characterizing Halibut Hb18?
- Methodological Answer : Isolation typically involves affinity chromatography or gel electrophoresis to separate Hb18 from other hemoglobins, followed by mass spectrometry for molecular weight determination. Structural characterization employs circular dichroism (CD) spectroscopy for secondary structure analysis and X-ray crystallography for 3D configuration. Ensure experimental protocols align with NIH guidelines for reproducibility, including buffer conditions, temperature, and purity validation via SDS-PAGE .
Q. How can researchers conduct a comprehensive literature review on this compound?
- Methodological Answer : Use Google Scholar with keywords like "this compound oxygen affinity" or "Hb18 structural variants," filtered to prioritize articles with high citation counts and publications from the last decade. Cross-reference primary sources (e.g., Journal of Biological Chemistry) and validate findings against secondary reviews. Exclude non-peer-reviewed platforms like .
Q. What are the key structural and functional features distinguishing this compound from other fish hemoglobins?
- Methodological Answer : Compare Hb18’s heme-pocket residues (e.g., distal histidine positioning) using sequence alignment tools (Clustal Omega) and assess oxygen-binding kinetics via stopped-flow spectrophotometry. Functional differences, such as lower Root effect, can be quantified under varying pH conditions .
Advanced Research Questions
Q. How should experimental designs be optimized to study this compound under extreme physiological conditions (e.g., hypoxia, temperature shifts)?
- Methodological Answer : Employ a factorial design to test multiple variables (e.g., pH, temperature, O₂ partial pressure). Use Langmuir plots for oxygen equilibrium curves and validate statistical power via G*Power software to minimize Type II errors. Include negative controls (e.g., denatured Hb18) and pre-register protocols on platforms like Open Science Framework to enhance transparency .
Q. What statistical approaches resolve contradictions in reported oxygen-binding affinities of this compound?
- Methodological Answer : Perform meta-analysis using R or Python’s SciPy to aggregate datasets, accounting for heterogeneity via random-effects models. Stratify studies by methodology (e.g., spectrophotometry vs. oxygen electrodes) and assess bias via funnel plots. Replicate conflicting experiments under standardized conditions to isolate technical variability .
Q. How can researchers ensure reproducibility in this compound studies, particularly in sample preparation?
- Methodological Answer : Document detailed protocols in supplemental materials, including exact centrifugation speeds, dialysis membrane molecular weight cutoffs, and reagent lot numbers. Use internal replicates and inter-laboratory validation via shared reference samples. Adhere to FAIR data principles for public archiving .
Q. What strategies integrate this compound findings with comparative studies on Antarctic fish hemoglobins?
- Methodological Answer : Apply phylogenetic comparative methods (e.g., PAML for codon evolution analysis) to identify adaptive mutations. Use homology modeling (SWISS-MODEL) to map structural divergences and correlate with ecological data (e.g., depth-specific O₂ levels). Publish datasets in interoperable formats (e.g., UniProtKB) for cross-species analysis .
Q. How can sample heterogeneity (e.g., age, sex) be addressed in this compound functional studies?
- Methodological Answer : Implement stratified sampling during fish collection and use ANCOVA to control for covariates. For cell-based studies, apply single-cell RNA sequencing to identify Hb18 expression variability across erythrocyte populations. Report demographic metadata in alignment with NIH animal study guidelines .
Data Presentation and Validation
- Tables : Include comparative oxygen-binding parameters (e.g., P₅₀, Hill coefficient) under tested conditions, with error margins and p-values from ANOVA.
- Reproducibility Checklist :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
